5-Aminopent-2-yn-1-ol hydrochloride

Description

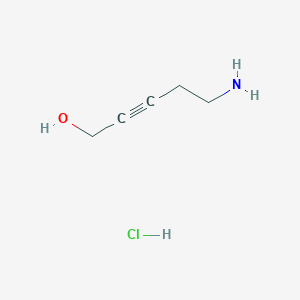

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H10ClNO |

|---|---|

Molecular Weight |

135.59 g/mol |

IUPAC Name |

5-aminopent-2-yn-1-ol;hydrochloride |

InChI |

InChI=1S/C5H9NO.ClH/c6-4-2-1-3-5-7;/h7H,2,4-6H2;1H |

InChI Key |

SWQPGWRKSCPFIN-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C#CCO.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Aminopent 2 Yn 1 Ol Hydrochloride and Its Key Precursors

Classical Preparative Routes to 5-Aminopent-2-yn-1-ol Hydrochloride

Classical synthetic methods provide foundational strategies for assembling the 5-Aminopent-2-yn-1-ol structure. These routes often rely on well-established reaction types, including nucleophilic substitution, reduction, and alkylation, to build the carbon skeleton and introduce the required functional groups.

Nucleophilic substitution represents a direct and fundamental approach to forming the carbon-nitrogen bond in 5-Aminopent-2-yn-1-ol. A plausible synthetic route involves the reaction of a suitable propargylic electrophile with an amine nucleophile. For instance, a key precursor such as 5-halopent-2-yn-1-ol can be reacted with ammonia (B1221849) or a protected amine equivalent. The hydroxyl group in the starting material would typically require protection (e.g., as a silyl (B83357) ether) to prevent side reactions.

A general representation of this strategy involves the SN2 reaction where an amine attacks a carbon atom bearing a leaving group (like a halide). The propargylic position is activated towards such substitutions. Another relevant method is the Nicholas reaction, which utilizes a dicobalt hexacarbonyl complex to stabilize a propargylic carbocation, allowing for the addition of a nucleophile under acidic conditions. nih.gov This can be particularly useful for sensitive substrates where basic conditions of a typical Williamson ether synthesis-like reaction might be problematic. nih.gov The final step would involve the deprotection of the alcohol and amine (if protected) and subsequent treatment with hydrochloric acid to furnish the desired hydrochloride salt.

The reduction of nitriles and amides to primary amines is a robust and widely used transformation in organic synthesis. This strategy can be effectively applied to the synthesis of 5-Aminopent-2-yn-1-ol. A suitable precursor, such as a cyanohydrin derivative or a propargylic nitrile containing a hydroxyl group, can be reduced to yield the target primary amine.

For example, a precursor like 4-hydroxypent-2-ynenitrile (B13038822) could be subjected to reduction. A variety of reducing agents are capable of converting nitriles to amines, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or a palladium catalyst), and borane (B79455) reagents. Research has shown that reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) can effectively reduce nitriles, even in the presence of alkyne functionalities. Specifically, the reduction of 2-hexynenitrile (B14008416) to hex-5-yn-1-amine (B180460) has been reported with good yield, demonstrating the feasibility of this approach for unsaturated systems. wikipedia.orgnih.gov This method's tolerance for the alkyne group is a significant advantage. wikipedia.org

| Nitrile Precursor | Reducing Agent/System | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Hexynenitrile | BH₂N(iPr)₂ / cat. LiBH₄ | Hex-5-yn-1-amine | 80% | wikipedia.orgnih.gov |

| Benzyl Cyanide | BH₂N(iPr)₂ / cat. LiBH₄ | Phenethylamine | 83% | wikipedia.org |

| General Aliphatic/Aromatic Nitriles | Ammonia Borane (Thermal) | Primary Amines | Very Good | nih.gov |

Following the reduction, standard workup and purification, followed by treatment with HCl, would yield this compound.

Alkylation of an amine is another cornerstone of C-N bond formation. In the context of synthesizing 5-Aminopent-2-yn-1-ol, this could involve the reaction of a primary amine with a suitable electrophile containing the propargyl alcohol moiety. A more modern and sustainable approach involves "hydrogen-borrowing" or "hydrogen autotransfer" catalysis. d-nb.info In this methodology, an alcohol is transiently oxidized in situ to an aldehyde, which then reacts with an amine to form an imine. researchgate.net This imine is subsequently reduced by the hydrogen that was "borrowed" from the alcohol, regenerating the catalyst and yielding the alkylated amine. organic-chemistry.org

This process, often catalyzed by ruthenium, iridium, or other transition metals, avoids the use of stoichiometric activating agents or leaving groups and produces water as the only byproduct. researchgate.netorganic-chemistry.org For the synthesis of 5-Aminopent-2-yn-1-ol, one could envisage the alkylation of a protected amino alcohol with a propargylic alcohol, or vice-versa, though careful selection of substrates and catalysts would be required to ensure selectivity. Chromium complexes have also been shown to catalyze the N-alkylation of amines by alcohols, often requiring only a catalytic amount of base. d-nb.info

Transition-Metal-Catalyzed Approaches to 5-Aminopent-2-yn-1-ol and its Derivatives

Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium and gold catalysts are particularly powerful for the synthesis of complex molecules containing alkyne and amine functionalities.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is particularly relevant for constructing the backbone of 5-Aminopent-2-yn-1-ol. wikipedia.org

A potential strategy would involve coupling a protected propargyl alcohol with a suitable three-carbon vinyl halide containing a protected amine. For example, the Sonogashira coupling of (trimethylsilyl)-protected propargyl alcohol with a compound like N-protected-3-bromoallylamine could construct the desired C5 backbone. Subsequent deprotection and reduction of the double bond would lead to the target molecule. The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a powerful tool for synthesizing complex natural products and pharmaceuticals. wikipedia.orgacs.org

| Component A | Component B | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Terminal Alkyne | Aryl/Vinyl Halide or Triflate | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) | Amine (e.g., Et₃N, DIPEA) | DMF, Toluene, THF | wikipedia.orgacs.orgnih.gov |

Gold catalysts, particularly gold(I) complexes, have emerged as exceptionally effective catalysts for the activation of alkynes towards nucleophilic attack. wikipedia.org The high affinity of gold(I) for the alkyne moiety (pi-acidity) facilitates reactions such as hydroamination and other additions. nih.govucl.ac.uk

In the context of 5-Aminopent-2-yn-1-ol synthesis, a gold-catalyzed intermolecular hydroamination of a suitable diol precursor, such as pent-2-yne-1,5-diol, with an amine source could be envisioned. More directly, gold-catalyzed reactions of propargylic alcohols with amines have been reported. nih.govucl.ac.uk These reactions can lead to various products depending on the conditions, including 1,3-aminoalcohols. nih.gov The reaction proceeds through the activation of the propargylic alcohol by the gold catalyst, followed by nucleophilic attack of the amine. This methodology offers a direct route to the aminopentynol skeleton under mild conditions. ucl.ac.uk

Ruthenium-Catalyzed Atom-Economic Couplings

Ruthenium catalysts are well-known for their ability to promote atom-economical transformations, which are highly desirable in green chemistry. While a direct ruthenium-catalyzed synthesis of 5-aminopent-2-yn-1-ol has not been extensively reported, several ruthenium-catalyzed reactions are pertinent to the synthesis of its precursors.

One such reaction is the C-C coupling of amino alcohols with dienes, which proceeds via a transfer hydrogenation mechanism. This process involves the generation of an imine intermediate from the amino alcohol, which then undergoes a coupling reaction. For instance, ruthenium catalysts can facilitate the reaction between an amino alcohol and a diene, leading to the formation of new carbon-carbon bonds. acs.orgnih.gov

Another relevant ruthenium-catalyzed method is the synthesis of nitrogen heterocycles from aminopropargyl alcohols. This domino redox isomerization/cyclization process is atom-economical and demonstrates broad functional group tolerance, providing a novel retrosynthetic pathway to functionalized nitrogen-containing cyclic structures from linear propargyl alcohols. nih.gov

Furthermore, the Grubbs first-generation catalyst, a ruthenium complex, has been effectively used in the synthesis of enaminones by coupling thioamides with α-diazodicarbonyl compounds. This reaction is successful for a range of thioamides and can be applied to the synthesis of chiral enaminones. rsc.orgnih.gov

Table 1: Examples of Ruthenium-Catalyzed Reactions Relevant to Amino Alcohol Precursor Synthesis

| Catalyst | Reactants | Product Type | Key Features |

| Ruthenium Complex | Amino alcohol, Diene | C-C coupled product | Transfer hydrogenation, imine addition acs.orgnih.gov |

| Ruthenium Complex | Aminopropargyl alcohol | Nitrogen heterocycle | Atom-economical, domino redox isomerization/cyclization nih.gov |

| Grubbs Catalyst (1st Gen) | Thioamide, α-Diazodicarbonyl compound | Enaminone | Synthesis of chiral enaminones possible rsc.orgnih.gov |

Copper-Catalyzed Alkyne Functionalizations

Copper catalysis is a cornerstone in alkyne chemistry, offering a plethora of methods for the synthesis of propargylamines, which are key structural motifs within 5-aminopent-2-yn-1-ol.

A prominent method is the copper-catalyzed three-component reaction known as the A³ coupling (aldehyde-alkyne-amine). This reaction allows for the direct synthesis of propargylamines from an aldehyde, a terminal alkyne, and an amine. researchgate.net The mechanism involves the in-situ formation of an imine from the aldehyde and amine, which is then attacked by a copper acetylide species generated from the terminal alkyne and the copper catalyst. researchgate.netorganic-chemistry.org This methodology is highly versatile and can be performed using various copper sources, including copper nanoparticles supported on metal-organic frameworks, which offer the advantage of catalyst recyclability. nih.gov

Copper catalysts also enable the oxidative coupling of terminal alkynes with tertiary amines or their N-oxides to furnish propargylamines. acs.orgnih.govrsc.org For example, CuBr can catalyze the coupling of tertiary aliphatic amines with terminal alkynes via C-H activation. rsc.org Similarly, a Cu(II)-catalyzed oxidative alkynylation of trimethylamine (B31210) N-oxides with alkynes has been developed. acs.orgnih.gov

Moreover, copper-catalyzed deaminative alkynylation of secondary amines with terminal alkynes provides a selective route to different types of propargylamines. By controlling the reaction time, selective cleavage of different C-N bonds can be achieved, leading to a variety of propargylamine (B41283) products. rsc.org

Table 2: Overview of Copper-Catalyzed Syntheses of Propargylamines

| Catalyst System | Reaction Type | Reactants | Key Features |

| Cu(I) or Cu(II) | A³ Coupling | Aldehyde, Alkyne, Amine | Forms propargylamines in one pot researchgate.net |

| Cu@MOF-5-C | Heterogeneous A³ Coupling | Aldehyde, Alkyne, Amine | Recyclable catalyst nih.gov |

| CuBr/NBS | C-H Activation | Tertiary Aliphatic Amine, Alkyne | Selective alkynylation of the methyl group rsc.org |

| Cu(II) | Oxidative Alkynylation | Trimethylamine N-oxide, Alkyne | Tolerates various functional groups acs.orgnih.gov |

| CuBr₂/TBHP | Deaminative Alkynylation | Secondary Amine, Alkyne | Time-dependent selectivity rsc.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The presence of a stereocenter at the carbon bearing the hydroxyl group in 5-aminopent-2-yn-1-ol necessitates the development of stereoselective synthetic methods to access enantiomerically pure forms of this compound and its derivatives.

Enantioselective Approaches for Alkyne-Containing Amino Alcohols

The enantioselective synthesis of propargylic alcohols and amines, key precursors to chiral 5-aminopent-2-yn-1-ol derivatives, has been extensively studied. A common strategy involves the asymmetric addition of an alkyne nucleophile to a carbonyl group or an imine. rsc.org

Copper(I)-catalyzed additions are particularly noteworthy. For instance, the addition of functionalized alkynes to enamines can be rendered enantioselective by using a chiral ligand such as Quinap, achieving high enantiomeric excess (ee). nih.govorganic-chemistry.org Similarly, chiral phosphine (B1218219) ligands can be used in silver-catalyzed Mannich reactions between silylketene acetals and alkynyl imines to produce β-alkynyl-β-amino esters with high ee. rsc.org

Another powerful approach is the enantioselective aminoallylation of ketones using copper-catalyzed reductive coupling, which provides access to chiral 1,2-amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov Furthermore, enantioselective radical C-H amination has emerged as a novel strategy to synthesize chiral β-amino alcohols, including those with propargylic functionality, with high enantioselectivity. nih.gov

Table 3: Enantioselective Methods for Alkyne-Containing Amino Alcohol Precursors

| Catalyst/Ligand | Reaction Type | Substrates | Enantioselectivity (ee) |

| Cu(I)/Quinap | Addition to Enamines | Alkyne, Enamine | Up to 90% ee nih.govorganic-chemistry.org |

| Ag-catalyst/iso-Leucine-based phosphine | Asymmetric Mannich Reaction | Silylketene acetal, Alkynyl imine | 84-94% ee rsc.org |

| Cu-catalyst/Chiral Ligand | Reductive Coupling | Ketone, N-substituted allyl equivalent | High ee nih.gov |

| Ir-photocatalyst/Chiral Cu-catalyst | Radical C-H Amination | Propargylic alcohols | 83-89% ee nih.gov |

Diastereoselective Control in Synthetic Transformations

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. In the context of derivatives of 5-aminopent-2-yn-1-ol, diastereoselective control is essential for synthesizing specific stereoisomers.

The synthesis of vicinal (1,2) and γ- (1,3) amino alcohols often involves the diastereoselective reduction of a ketone or addition to an imine where a pre-existing stereocenter directs the approach of the reagent. For example, the nucleophilic addition of Grignard reagents to N-tert-butanesulfinyl α-alkoxyaldimines can provide either syn- or anti-1,2-disubstituted β-amino alcohols with high diastereoselectivity, depending on the protecting groups and reaction conditions. acs.org

One-pot decarboxylation-alkylation of β-hydroxy amino acids can be transformed into 1,2-amino alcohols with excellent stereoselectivity. nih.govacs.org Additionally, complementary catalytic methods have been developed for the diastereoselective synthesis of γ-amino alcohols from the corresponding ketones. Iridium-catalyzed asymmetric transfer hydrogenation can lead to anti-products, while rhodium-catalyzed asymmetric hydrogenation can yield syn-products. rsc.orgnih.govrsc.orgru.nl

Copper-catalyzed three-component coupling of imines, 1,3-enynes, and diborons has been shown to deliver complex chiral homopropargyl amines with up to three contiguous stereocenters in a single step with high diastereo- and enantioselectivity. nih.gov Ligand-controlled diastereodivergency has also been demonstrated in copper-catalyzed propargylic substitution reactions, allowing access to either diastereomer from the same set of starting materials by simply changing the chiral ligand. chemrxiv.org

Table 4: Diastereoselective Syntheses of Amino Alcohols

| Method | Substrates | Diastereoselectivity | Key Features |

| Nucleophilic Addition | N-tert-Butanesulfinyl α-alkoxyaldimine, Grignard reagent | High (syn or anti) | Control via protecting groups and conditions acs.org |

| Decarboxylation-Alkylation | β-Hydroxy amino acid | High | One-pot process nih.govacs.org |

| Ir-catalyzed Transfer Hydrogenation | β-Amino ketone | High (anti) | Complementary to Rh-catalyzed method rsc.orgnih.govrsc.orgru.nl |

| Rh-catalyzed Hydrogenation | β-Amino ketone | High (syn) | Complementary to Ir-catalyzed method rsc.orgnih.govrsc.orgru.nl |

| Cu-catalyzed Multicomponent Coupling | Imine, 1,3-Enyne, Diboron | High | Forms up to three contiguous stereocenters nih.gov |

| Cu-catalyzed Propargylic Substitution | Ethynyl Benzoxazinanone, Vinylogous Aza-enamine | Ligand-controlled (cis or trans) | Diastereodivergent synthesis chemrxiv.org |

Strategic Applications of 5 Aminopent 2 Yn 1 Ol Hydrochloride in Advanced Organic Synthesis

Construction of Heterocyclic Systems

5-Aminopent-2-yn-1-ol hydrochloride serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring both an amino and a hydroxyl group in conjunction with an alkyne functionality, allows for diverse cyclization strategies to build complex molecular architectures. These heterocycles are significant scaffolds in medicinal chemistry and materials science. nih.govnih.govmdpi.com

Synthesis of Substituted Pyrroles and Dihydropyridinones

Gold(I) catalysis has been effectively utilized for the synthesis of N-protected pyrroles and 5,6-dihydropyridin-3(4H)-ones from N-protected and unprotected 5-aminopent-2-yn-1-ol, respectively. organic-chemistry.org This methodology is characterized by its atom economy, short reaction times, low catalyst loading, high yields, and simple open-flask reaction conditions. organic-chemistry.org The synthesis of substituted 2-aminopyrroles, a motif present in many bioactive compounds, can also be achieved through various synthetic strategies, including transition-metal-catalyzed cycloisomerization of alkynes. nih.gov

Table 1: Gold-Catalyzed Synthesis of Pyrroles and Dihydropyridinones

| Starting Material | Catalyst | Product | Key Features |

|---|---|---|---|

| N-protected 5-aminopent-2-yn-1-ol | Gold(I) | N-protected pyrroles | Atom-economic, high yield, short reaction time |

Derivatization to Hydroxyalkyl Indoles and Benzofurans

Atom-economic syntheses of hydroxyalkyl indoles and benzofurans have been developed utilizing 5-aminopent-2-yn-1-ol. organic-chemistry.org Gold(I) catalysis plays a crucial role in these transformations, enabling efficient cyclization reactions. organic-chemistry.org For instance, the coupling of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes, catalyzed by ligand-free CuBr, provides a route to benzofurans. organic-chemistry.org Various other methods for benzofuran (B130515) synthesis exist, including metal-free cyclizations and palladium-catalyzed reactions. dtu.dk

Formation of Piperidones and Related Nitrogen Heterocycles

The synthesis of medium-ring nitrogen heterocycles is an area of growing interest due to the unique biological activities of these scaffolds. bham.ac.uk While direct synthesis of piperidones from this compound is not extensively detailed in the provided context, the construction of nitrogen-containing heterocycles is a broad field with numerous established methods. nih.govmdpi.com

Applications in Pyrazole and Tetrazine Synthesis

5-Aminopyrazoles are important precursors for a wide range of fused heterocyclic systems with significant biological and medicinal properties. nih.govnih.gov The synthesis of 5-aminopyrazoles can be achieved through the reaction of β-ketonitriles with hydrazines. beilstein-journals.org These compounds can then undergo further reactions to form fused pyrazoloazines. nih.gov

Tetrazines are valuable reagents in bioorthogonal chemistry, particularly in inverse electron demand Diels-Alder reactions. nih.gov The synthesis of functionalized tetrazines often involves the reaction of a nitrile with hydrazine. nih.gov

Table 2: Synthesis of Pyrazole and Tetrazine Derivatives

| Heterocycle | Key Precursor | Synthetic Method |

|---|---|---|

| 5-Aminopyrazoles | β-Ketonitriles and Hydrazines | Condensation/Cyclization |

| Fused Pyrazoloazines | 5-Aminopyrazoles | Cyclocondensation with 1,3-dielectrophiles |

Synthesis of Other Nitrogen- and Oxygen-Containing Scaffolds

The versatility of aminoalkynes as building blocks extends to the synthesis of a wide array of nitrogen-containing heterocyclic scaffolds through sequential reactions with carbonyl compounds. mdpi.com Gold-catalyzed reactions of propargylamines with ketones and aldehydes can lead to the formation of pyridines. mdpi.com Similarly, various strategies exist for the synthesis of diverse oxygen-containing heterocycles.

Role as a Chiral Building Block

Chiral building blocks are essential for the asymmetric synthesis of complex molecules, particularly in drug discovery. nih.govsigmaaldrich.com These molecules, possessing one or more stereocenters, allow for the precise control of the three-dimensional structure of the target compound. ambeed.comtcichemicals.com this compound, with its stereocenter at the carbon bearing the hydroxyl group, can serve as a valuable chiral precursor for the synthesis of enantiomerically pure compounds. aspirasci.com The use of such chiral building blocks is a powerful strategy to obtain final products with high enantiomeric excess. nih.gov

Enantiomerically Pure Derivatives in Asymmetric Synthesis

The development of methods to access enantiomerically pure propargylamines is a significant focus in asymmetric synthesis, as these chiral molecules are precursors to a wide array of valuable compounds. nih.govrsc.org Asymmetric synthesis of propargylamines can be achieved through various strategies, often involving the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. nih.govmdpi.com

One prominent method involves the use of chiral sulfinamides, such as Ellman's chiral sulfinamide, which can be condensed with aldehydes to form chiral N-sulfinylimines. nih.gov The subsequent addition of an alkynyl nucleophile, like lithium acetylides, to these imines proceeds with high diastereoselectivity, affording diastereomerically pure N-sulfinyl propargylamines. nih.gov The sulfinyl group can then be readily cleaved under acidic conditions to yield the free chiral propargylamine (B41283). nih.gov

Another effective approach utilizes chiral N-phosphonyl imine chemistry. rsc.org Chiral N-phosphonylimines react with lithium aryl or alkyl acetylides to produce a variety of substituted chiral propargylamines in excellent yields and with high diastereoselectivity. rsc.org The choice of base for generating the acetylide and the solvent are crucial factors for the success of this asymmetric reaction. rsc.org

Furthermore, catalytic asymmetric A³ (aldehyde-alkyne-amine) coupling reactions have emerged as a powerful tool for the enantioselective synthesis of propargylamines. mdpi.comacs.org These reactions, often catalyzed by copper(I) complexes with chiral ligands like pybox, can construct chiral propargylamines from achiral aldehydes, amines, and alkynes in a single step. mdpi.comacs.org The development of asymmetric multicomponent polymerizations (aMCP) using this methodology has even enabled the synthesis of chiral poly(propargylamine)s from achiral monomers. acs.org

The table below summarizes key asymmetric methods for preparing chiral propargylamines, which are structural analogs of the amino alcohol portion of 5-aminopent-2-yn-1-ol.

| Asymmetric Method | Chiral Source | Key Reactants | Typical Catalyst/Auxiliary | Stereoselectivity |

| Sulfinamide Chemistry | Ellman's Sulfinamide | Aldehydes, Alkynyl Nucleophiles | Chiral N-Sulfinylimines | High Diastereoselectivity |

| N-Phosphonyl Imine Chemistry | Chiral N-Phosphonyl Auxiliary | N-Phosphonylimines, Lithium Acetylides | Chiral N-Phosphonyl Auxiliary | High Diastereoselectivity (96:4 to 99:1) |

| Asymmetric A³ Coupling | Chiral Ligand | Aldehydes, Amines, Alkynes | Cu(I)/Pybox Complexes | High Enantioselectivity |

| Mannich-type Reaction | Chiral Brønsted Base | C-alkynyl N,O-acetals, β-keto esters | Chiral Tertiary Amine with Squaramide | High syn/anti ratio |

| Mannich Reaction | Chiral Phosphoric Acid | Enamides, C-alkynyl N-Boc N,O-acetals | BINOL-based Chiral Phosphoric Acid | High Enantioselectivity (up to 95% ee) acs.org |

Synthesis of Unnatural Amino Acids Bearing Derived Fragments

The structural motifs present in 5-aminopent-2-yn-1-ol make it an excellent starting material for the synthesis of unnatural amino acids (UAAs). These UAAs are crucial for developing novel peptides with enhanced stability, conformational constraints, and unique functionalities. researchgate.net The alkyne group, in particular, serves as a versatile handle for various chemical modifications.

The synthesis of β-alkynyl α-amino acids can be achieved through methods like the palladium-catalyzed alkynylation of C(sp³)–H bonds of existing amino acid precursors. researchgate.net This approach allows for the direct installation of an alkyne moiety onto the side chain of common amino acids. researchgate.net

Alkynyl amino acids are valuable in peptide synthesis, where they can be used to create stapled peptides. This involves cross-linking an amino acid containing an alkyne with another amino acid containing an azide, forming a stable triazole linkage. This structural constraint can improve the peptide's membrane permeability and stability. Furthermore, the alkyne group facilitates "click chemistry" reactions, enabling the straightforward linkage of peptides to other molecules like dyes or biomolecules.

The amino alcohol functionality, which is a core feature of 5-aminopent-2-yn-1-ol, is also a key component in the synthesis of γ-aminobutyric acid (GABA) analogues. nih.gov Enantiopure 1,2-amino alcohols, derived from natural amino acids, can undergo C-C bond-forming hydrogen-borrowing alkylation reactions to produce enantioenriched γ-amino acids. nih.gov

| Application in UAA Synthesis | Key Transformation | Significance of Derived Fragment |

| Stapled Peptides | Intramolecular azide-alkyne cycloaddition | Enhances structural stability and membrane permeability. |

| Bioconjugation | "Click" chemistry (alkyne-azide cycloaddition) | Allows for the attachment of reporter molecules or other functional groups. |

| GABA Analogues | Hydrogen-borrowing alkylation of the amino alcohol | Provides access to medicinally relevant structural motifs. nih.gov |

| Peptide Modification | Palladium-catalyzed coupling reactions | Enables the attachment of complex groups, such as organometallics, to the peptide backbone. acs.org |

Integration into Complex Molecular Architectures

The unique combination of functional groups in 5-aminopent-2-yn-1-ol allows for its seamless integration into complex molecular architectures through various synthetic strategies, most notably multi-component reactions and functionalization for bio-inspired molecules.

Use in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials. nih.gov Propargylamines, the class of compounds to which 5-aminopent-2-yn-1-ol belongs, are frequently synthesized via the A³ (aldehyde-alkyne-amine) coupling, a classic example of an MCR. phytojournal.combenthamdirect.com

In the A³ coupling, an aldehyde, an alkyne, and an amine react, typically in the presence of a metal catalyst such as copper, gold, or silver, to form a propargylamine. phytojournal.com This reaction is highly atom-economical and can be used to generate large libraries of structurally diverse propargylamines. rsc.org Given its structure, 5-aminopent-2-yn-1-ol can act as the amine and alkyne component in an intramolecular A³-type reaction or as a building block in intermolecular MCRs. The hydroxyl group can be further functionalized post-reaction.

The versatility of propargylamines synthesized through MCRs extends to their use as intermediates in the synthesis of various heterocyclic compounds, including pyrroles, quinolines, and oxazolidinones. researchgate.net

| Multi-Component Reaction | Components | Product Type | Catalyst (Typical) |

| A³ Coupling | Aldehyde, Alkyne, Amine | Propargylamine | Copper, Silver, Gold, Iron phytojournal.com |

| Asinger Reaction | Aldehyde/Ketone, Sulfur/Selenium, Ammonia (B1221849), Cyanide | Thiazoline/Oxazoline derivatives | Base |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide | None (often proceeds spontaneously) |

| Bucherer–Bergs Reaction | Ketone, Ammonium (B1175870) Carbonate, Cyanide | Hydantoin | Base |

| Mannich Reaction | Aldehyde, Amine, Active Hydrogen Compound | β-Amino carbonyl compound | Acid or Base mdpi.com |

Functionalization Strategies for Bio-inspired Molecules (focusing on synthesis, not biological activity)

The structural framework of 5-aminopent-2-yn-1-ol is a valuable starting point for the synthesis of bio-inspired molecules, such as polyhydroxylated alkaloids (aza-sugars) and other nitrogen-containing natural product analogues. diva-portal.org The synthetic challenge lies in the stereoselective functionalization of its core structure.

The vicinal amino alcohol motif is a common feature in many biologically relevant molecules. diva-portal.org Synthetic strategies often focus on the diastereoselective or enantioselective introduction of additional functional groups. For instance, the alkyne moiety can be subjected to a wide range of transformations, including:

Cycloaddition reactions: The alkyne can participate in [3+2] cycloadditions with azides (Huisgen cycloaddition) to form triazoles or with nitrile oxides to form isoxazoles.

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the corresponding ketones or aldehydes, respectively, providing a new site for carbon-carbon bond formation.

Sonogashira coupling: Palladium-catalyzed coupling of the terminal alkyne with aryl or vinyl halides allows for the introduction of extended conjugation and structural complexity.

Reduction: The alkyne can be selectively reduced to the corresponding (Z)- or (E)-alkene, or fully to the alkane, offering control over the geometry and saturation of the carbon chain.

These functionalization strategies, applied in a controlled manner, allow for the transformation of the simple 5-aminopent-2-yn-1-ol scaffold into intricate, bio-inspired architectures with precisely defined stereochemistry and functionality.

No Direct Research Found for Catalytic Applications of this compound

Extensive searches of scientific literature and chemical databases have revealed no specific research detailing the catalytic roles and mechanistic pathways of "this compound" or its derivatives in the areas of transition-metal catalysis or organocatalysis as outlined in the requested article structure.

The investigation sought to uncover information regarding the use of this specific compound in:

Transition-Metal Catalysis:

The design and preparation of ligands from 5-aminopent-2-yn-1-ol derivatives.

The role of any such derived ligands in promoting novel chemical transformations.

Mechanistic details of catalytic cycles, with a specific interest in Gold(I)-catalyzed allene (B1206475) oxide formation.

Involvement in rare-earth metal-mediated cyclizations.

Organocatalytic Transformations:

Participation in asymmetric organocatalytic processes.

While the search did yield general information on the catalytic applications of related structural motifs, such as other amino alcohols and alkynyl compounds in catalysis, no scholarly articles, communications, or patents were identified that specifically name or study "this compound" or its immediate derivatives in these contexts. The fields of gold catalysis and asymmetric organocatalysis are broad and well-documented, but research appears to have focused on other molecular frameworks.

Therefore, the generation of a scientifically accurate article adhering to the provided, specific outline for "this compound" is not possible at this time due to the absence of published research on the topic. Any attempt to create such an article would result in speculation or the misattribution of findings from unrelated compounds.

Catalytic Roles and Mechanistic Pathways Involving 5 Aminopent 2 Yn 1 Ol Hydrochloride Derivatives

Organocatalytic Transformations

Development of New Organocatalytic Methodologies

The unique structural framework of 5-aminopent-2-yn-1-ol derivatives, which combines an amino alcohol with an alkyne, makes them valuable precursors for a new generation of organocatalysts. These catalysts often operate through mechanisms that mimic enzymatic processes, utilizing multiple functional groups to activate substrates and control reaction pathways.

One promising approach involves the functionalization of the amino and hydroxyl groups to create chiral environments. For instance, derivatives can be incorporated into more complex structures, such as squaramides or bifunctional phosphines, to generate powerful asymmetric catalysts. researchgate.netmdpi.com Chiral tertiary amine catalysts bearing a squaramide group, for example, have demonstrated high efficiency in promoting Mannich-type reactions for the synthesis of syn-propargylamines. researchgate.net In these systems, the catalyst can activate both the nucleophile and the electrophile through a network of hydrogen bonds, effectively guiding the stereochemical outcome of the reaction. researchgate.netnih.gov

Furthermore, the amino alcohol backbone is a key component in the design of "privileged ligands" for asymmetric metal catalysis. nih.gov While not strictly organocatalysis, the principles of ligand design are highly relevant. Nonsymmetrical P,N-ligands, which can be conceptually derived from amino alkynols, have, in many cases, outperformed traditional C2-symmetric ligands in a variety of metal-catalyzed reactions by providing more nuanced steric and electronic control. nih.gov The development of chiral 2'-aminouridine (B12940546) derivatives as organocatalysts for Diels-Alder reactions, although based on a different scaffold, underscores the potential of amino-functionalized molecules to catalyze complex cycloadditions. nih.gov

Fullerenols functionalized with amino acids like arginine have also been explored as "fullerenzymes," mimicking the activity of natural enzymes. metu.edu.tr This biomimetic approach highlights the potential for derivatives of 5-aminopent-2-yn-1-ol to serve as scaffolds for catalysts that operate under mild, environmentally benign conditions. metu.edu.tr

Substrate Activation and Selectivity Control

The strategic placement of functional groups in derivatives of 5-aminopent-2-yn-1-ol allows them to act as highly effective controllers of reactivity and selectivity. By engaging in specific non-covalent interactions with substrates, these catalysts can lower activation barriers and direct the formation of specific isomers.

The functionalization of unsymmetrical alkynes presents a significant challenge in terms of regioselectivity. Catalysts derived from amino alkynols can address this by coordinating to the substrate in a way that favors reaction at one of the acetylenic carbons over the other. In gold-catalyzed reactions, for instance, chiral phosphine (B1218219) ligands can direct the nucleophilic attack to a specific position on the alkyne, leading to the formation of a single regioisomer. mdpi.comresearchgate.net

Similarly, in the context of palladium-catalyzed aminocarbonylation of styrenes with aminophenols, the choice of ligand is paramount in controlling whether the linear or branched amide is formed. acs.org While the substrates are different, the principle of ligand-controlled regioselectivity is directly applicable to the functionalization of the alkyne in 5-aminopent-2-yn-1-ol derivatives. The interplay between the electronic and steric properties of the ligand and the metal center dictates the reaction's regiochemical outcome. acs.org Recyclable catalysts have also been developed for the efficient and selective functionalization of alkynes, including three-component A³ coupling reactions that produce propargylamines with high yields. mdpi.com

The following table illustrates the ligand-controlled regioselectivity in a palladium-catalyzed aminocarbonylation, a principle applicable to alkyne functionalization.

| Entry | Ligand | Product | Regioselectivity (Branched:Linear) | Yield (%) |

| 1 | Tris(4-methoxyphenyl)phosphine | Linear Amide | >99:1 | 95 |

| 2 | 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phosphaadamantane | Branched Amide | >99:1 | 96 |

This table is a representative example of ligand-controlled regioselectivity and is based on findings from the aminocarbonylation of styrenes. acs.org

Perhaps the most significant application of chiral derivatives of 5-aminopent-2-yn-1-ol is in the control of stereoselectivity. In asymmetric catalysis, these molecules, when used as ligands or as part of a larger organocatalyst, can create a chiral pocket around the reaction center, forcing the reaction to proceed through a specific, lower-energy transition state. youtube.com

A notable example is the use of chiral PyBox (pyranosyl-oxazoline) ligands, derived from amino alcohols, in copper-catalyzed asymmetric alkynylation reactions. chemrxiv.org In the synthesis of α-chiral tertiary propargylic amines, a tandem iridium-catalyzed hydrosilylation followed by a copper/PyBox-catalyzed alkynylation of an amide affords the product with good to excellent enantioselectivity. chemrxiv.org The stereochemical outcome is dictated by the specific geometry of the copper-PyBox complex.

Chiral phosphoric acids have also emerged as powerful catalysts for controlling stereoselectivity in reactions involving alkynes. nih.gov They can mediate highly regio-, diastereo-, and enantioselective dearomatization reactions of naphthols with β,γ-alkynyl-α-imino esters to generate axially chiral allenes. nih.gov The dual hydrogen-bonding interaction between the catalyst and the substrates is key to achieving high levels of stereocontrol. nih.gov

The following table presents data from an asymmetric reductive alkynylation of an amide to form a chiral propargylic amine, showcasing the effectiveness of a chiral ligand in inducing enantioselectivity.

| Entry | Chiral Ligand | Solvent | Yield (%) | Enantiomeric Ratio (e.r.) |

| 1 | L4 | Toluene | 94 | 16:84 |

| 2 | L6 | Toluene | 92 | 86:14 |

| 3 | L6 | Dichloromethane | 92 | 88:12 |

| 4 | L7 | Dichloromethane | 81 | 89:13 |

This data is based on the asymmetric synthesis of α-chiral tertiary propargylic amines using a Cu/PyBox catalyst system. chemrxiv.org The ligands (L4, L6, L7) are different chiral PyBox derivatives.

Advanced Spectroscopic and Computational Analysis of 5 Aminopent 2 Yn 1 Ol Hydrochloride and Its Adducts

High-Resolution Spectroscopic Characterization for Mechanistic Insights

High-resolution spectroscopic techniques are indispensable for the detailed structural elucidation of 5-Aminopent-2-yn-1-ol hydrochloride and for monitoring its reactions to form various adducts. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information regarding the molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

NMR spectroscopy is a powerful tool for unambiguously determining the constitution of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key insights.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the different functional moieties. The presence of the hydrochloride would lead to the protonation of the primary amine, forming an ammonium (B1175870) group (-NH₃⁺). The protons of this group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methylene (B1212753) protons adjacent to the ammonium group and the hydroxyl group would exhibit characteristic chemical shifts, likely in the range of 3.0-4.0 ppm. The methylene protons of the propargylic group would be expected around 2.5 ppm. The terminal methyl group protons would appear at the most upfield region, typically around 1.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. The two sp-hybridized carbons of the alkyne would show characteristic signals in the range of 70-90 ppm. The carbon bearing the hydroxyl group would be found further downfield, typically between 50-70 ppm. The carbons adjacent to the nitrogen and in the alkyl chain would have distinct chemical shifts aiding in the complete structural assignment. For a related compound, 2-Pentyn-1-ol, the reported ¹³C NMR shifts provide a reference for the expected positions of the alkynyl and alcohol-bearing carbons.

In the study of reaction products, for instance, in adduct formation where a molecule adds across the alkyne, significant changes in the NMR spectra would be observed. The disappearance of the alkyne signals and the appearance of new signals corresponding to sp² or sp³ hybridized carbons would confirm the reaction. The coupling patterns and chemical shifts of the newly formed groups would allow for the determination of the regiochemistry and stereochemistry of the addition.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -CH₃ | ~ 1.2 | Triplet | |

| -CH₂-C≡ | ~ 2.5 | Quartet | |

| ≡C-CH₂-OH | ~ 4.2 | Singlet/Triplet | Coupling may be observed to hydroxyl proton depending on solvent. |

| -CH₂-NH₃⁺ | ~ 3.1 | Triplet | |

| -NH₃⁺ | Variable (e.g., 7.5-8.5) | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| -OH | Variable | Singlet/Triplet | Chemical shift is concentration and solvent dependent. |

Mass Spectrometry (MS) in Reaction Monitoring and Product Confirmation

Mass spectrometry is a crucial analytical technique for determining the molecular weight of this compound and its reaction products, as well as for monitoring the progress of reactions.

Utilizing soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecular ion peak corresponding to the protonated molecule [M+H]⁺ would be readily observed. For 5-Aminopent-2-yn-1-ol, the expected m/z would be around 100.10. The high-resolution mass spectrum would allow for the determination of the elemental composition.

In reaction monitoring, MS can be used to follow the disappearance of the starting material and the appearance of the product. For example, in an addition reaction to the alkyne, a corresponding increase in the molecular weight of the product would be observed in the mass spectrum, confirming the formation of the adduct. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information about the product, helping to identify the site of modification. For instance, the fragmentation of aliphatic amines often involves the loss of an alkyl radical, which can help in identifying the structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an excellent method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H, N-H, C≡C, and C-O bonds.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

N-H Stretch: The protonated amine (-NH₃⁺) would show a broad and complex absorption pattern in the 2800-3200 cm⁻¹ range, often overlapping with C-H stretching vibrations.

C≡C Stretch: A weak to medium intensity absorption band around 2200-2260 cm⁻¹ would indicate the presence of the internal alkyne.

C-O Stretch: A strong absorption band in the 1050-1200 cm⁻¹ region would correspond to the C-O stretching vibration of the primary alcohol.

N-H Bend: The bending vibration for the ammonium group would be expected around 1500-1600 cm⁻¹.

Changes in the IR spectrum during a reaction can provide evidence for the transformation of functional groups. For example, the disappearance of the C≡C stretching vibration would confirm that the alkyne has reacted.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Broad, Strong |

| N-H (ammonium) | 2800-3200 | Broad, Strong |

| C-H (alkane) | 2850-2960 | Medium to Strong |

| C≡C (alkyne) | 2200-2260 | Weak to Medium |

| N-H (bend) | 1500-1600 | Medium |

| C-O (alcohol) | 1050-1200 | Strong |

X-ray Crystallography for Solid-State Molecular Architecture Determination

While no specific crystal structure for this compound is publicly available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of a related saturated compound, 5-aminopentan-1-ol, reveals a zigzag chain conformation with an extensive hydrogen-bonding network. For the hydrochloride salt of the unsaturated analogue, a similarly complex network of intermolecular interactions would be anticipated.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Interactions) in Crystalline States

The crystalline lattice of this compound would be stabilized by a variety of intermolecular forces.

Hydrogen Bonding: The presence of the hydroxyl group (-OH) and the ammonium group (-NH₃⁺) as hydrogen bond donors, and the chloride anion (Cl⁻) and the oxygen and nitrogen atoms as potential acceptors, would lead to a rich network of hydrogen bonds. These interactions, such as O-H···Cl, N-H···Cl, O-H···N, and N-H···O, would be the primary determinants of the crystal packing. The analysis of these interactions is crucial for understanding the physical properties of the solid.

Confirmation of Complex Product Geometries

For adducts of this compound, single-crystal X-ray diffraction would be invaluable for confirming the geometry of the newly formed stereocenters. In reactions where new chiral centers are created, X-ray crystallography can provide an unambiguous determination of the relative and absolute stereochemistry of the product. This is particularly important in the development of stereoselective reactions where control over the three-dimensional structure of the product is essential. The precise bond lengths, bond angles, and torsional angles obtained from the crystal structure provide a definitive picture of the molecule's conformation in the solid state.

Compound Names Mentioned

Future Research Directions and Unexplored Avenues

Development of Novel Atom-Economical Synthetic Strategies

The principle of atom economy, which seeks to maximize the incorporation of all starting materials into the final product, is a cornerstone of green chemistry. Future research should prioritize the development of highly efficient, atom-economical syntheses of 5-Aminopent-2-yn-1-ol and its derivatives. A key area of exploration would be the adaptation of multicomponent reactions. For instance, a one-pot reaction involving an appropriate amino-epoxide, a metal acetylide, and a proton source could potentially construct the core structure in a single, highly convergent step.

Another promising avenue lies in the catalytic manipulation of readily available starting materials. For example, the development of a catalytic system that enables the direct aminoalkynylation of a suitable precursor would be a significant advancement over classical, stoichiometric approaches. Such a strategy would likely involve a transition metal catalyst capable of activating both the alkyne and the amine-containing fragments for a direct coupling reaction.

Exploration of New Catalytic Systems for 5-Aminopent-2-yn-1-ol Transformations

The reactivity of the alkyne and alcohol functionalities in 5-Aminopent-2-yn-1-ol can be selectively harnessed and modulated through the use of innovative catalytic systems. Future work should focus on exploring a range of transition metal and organocatalysts to unlock novel transformations. For example, gold and platinum catalysts are well-known for their ability to activate alkynes towards nucleophilic attack. The application of such catalysts to 5-Aminopent-2-yn-1-ol could facilitate intramolecular cyclization reactions, leading to the formation of substituted piperidines or other heterocyclic structures of potential pharmaceutical interest.

Furthermore, the development of enzyme-catalyzed transformations represents a frontier in sustainable chemistry. The identification or engineering of enzymes capable of selectively oxidizing the alcohol, reducing the alkyne, or acylating the amine would provide access to a diverse array of chiral derivatives with high enantiopurity. Such biocatalytic methods often proceed under mild conditions, offering a green alternative to traditional chemical methods.

Integration into Advanced Materials Science Research (e.g., Polymer Chemistry, Supramolecular Chemistry)

The bifunctional nature of 5-Aminopent-2-yn-1-ol hydrochloride makes it an attractive monomer for the synthesis of advanced polymers. The amine and alcohol groups can participate in step-growth polymerization reactions to form polyamides, polyesters, or polyurethanes. The pendant alkyne group along the polymer backbone would then be available for post-polymerization modification via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the facile introduction of a wide range of functionalities, leading to materials with tailored properties for applications in drug delivery, coatings, and advanced composites.

In the realm of supramolecular chemistry, 5-Aminopent-2-yn-1-ol could serve as a versatile building block for the construction of complex, self-assembling systems. The directional hydrogen bonding capabilities of the amine and alcohol groups, combined with the potential for metal coordination to the alkyne, could be exploited to form well-defined supramolecular architectures such as cages, capsules, and extended networks. These structures could find applications in molecular recognition, sensing, and catalysis.

Detailed Studies of Reactivity in Unconventional Reaction Media

The use of unconventional reaction media, such as ionic liquids (ILs) and deep eutectic solvents (DESs), can offer significant advantages in terms of reaction rates, selectivities, and catalyst recycling. Future research should involve a systematic investigation of the reactivity of this compound in these novel solvent systems. For example, the unique polarity and coordinating ability of certain ionic liquids could influence the regioselectivity of addition reactions to the alkyne or enhance the efficiency of catalytic cyclization reactions.

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, could be particularly interesting for transformations involving the hydroxyl and amino groups. The inherent acidity or basicity of the DES could be tuned to promote or inhibit specific reaction pathways, providing a novel means of controlling the chemical behavior of this bifunctional molecule. Furthermore, the low volatility and often biodegradable nature of these solvents align with the principles of green chemistry.

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

Computational chemistry provides a powerful tool for the in-silico design and evaluation of new molecules and reaction pathways, accelerating the pace of experimental research. Future studies should leverage quantum chemical calculations, such as Density Functional Theory (DFT), to predict the reactivity of 5-Aminopent-2-yn-1-ol and to design novel derivatives with tailored electronic and steric properties. For instance, computational modeling could be used to screen a virtual library of catalysts for a specific transformation, identifying the most promising candidates for experimental validation.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 5-Aminopent-2-yn-1-ol hydrochloride, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the alkyne (C-H, δ ~1.8–2.5 ppm) and amine (-NH, δ ~1.5–3.0 ppm) groups. Coupling constants for the propargyl system (J ≈ 2–3 Hz) help distinguish stereoelectronic effects .

- Infrared Spectroscopy (IR) : Identify characteristic peaks for -OH (broad, ~3200–3600 cm), -NH (~3300–3500 cm), and C≡C (~2100–2260 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the alkyne backbone .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer :

- Step 1 : Propargylation of a primary amine precursor (e.g., pent-4-yn-1-amine) via nucleophilic substitution or reductive amination .

- Step 2 : Hydrochloride salt formation by treating the free base with concentrated HCl in anhydrous ethanol, followed by recrystallization .

- Purity Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity using HPLC (>98%) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral analysis methods are recommended?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases. Optimize retention times by adjusting pH and temperature .

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer, followed by kinetic resolution .

- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with reference standards .

Q. What computational strategies can predict the collision cross-section (CCS) of this compound for ion mobility studies?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate CCS values via trajectory method algorithms (e.g., MOBCAL) .

- Ion Mobility-Mass Spectrometry (IM-MS) : Cross-validate experimental CCS values with theoretical models to assess conformational flexibility .

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Orthogonal Assays : Compare results from surface plasmon resonance (SPR), fluorescence polarization, and cell-based assays to rule out false positives .

- Purity Reassessment : Verify compound integrity via NMR and LC-MS to exclude degradation products .

- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to evaluate effect sizes across studies and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.